molecular formula C18H23NO3 B1444797 Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 1056629-20-9

Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B1444797
CAS No.: 1056629-20-9
M. Wt: 301.4 g/mol
InChI Key: XWVRAUFBYDPEPY-UHFFFAOYSA-N
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Description

Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CID 59803011) is a chemical compound with the molecular formula C18H23NO3 . It belongs to the class of 3-azaspiro[5.5]undecane derivatives, which are recognized as privileged spirocyclic scaffolds in medicinal chemistry due to their three-dimensional structure and potential for optimizing drug-like properties . While specific biological data for this exact compound is limited, research on its close structural relative, 1-oxa-9-azaspiro[5.5]undecane, demonstrates significant antituberculosis activity by acting as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis . This suggests the 3-azaspiro[5.5]undecane core is a valuable template for developing novel therapeutics, particularly against antibiotic-sensitive and multiresistant strains of tuberculosis . The benzyl carboxylate moiety in this specific compound serves as a protective group, making it a versatile synthetic intermediate for further chemical modifications and exploration of structure-activity relationships (SAR) in pharmaceutical research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c20-16-6-8-18(9-7-16)10-12-19(13-11-18)17(21)22-14-15-4-2-1-3-5-15/h1-5H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVRAUFBYDPEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733006
Record name Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID80733006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056629-20-9
Record name Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
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Preparation Methods

Spirocyclic Core Construction

The spiro[5.5]undecane framework with a nitrogen atom can be synthesized via intramolecular cyclization reactions. Common methods include:

  • Intramolecular Nucleophilic Substitution: Starting from a linear precursor containing amine and halide or leaving groups positioned to allow ring closure to form the spirocyclic amine.
  • Cycloaddition Reactions: Utilizing 1,3-dipolar cycloadditions or other pericyclic reactions to build the bicyclic spiro scaffold.
  • Ring Expansion Methods: Transforming smaller cyclic amines into larger spirocyclic systems via ring expansion reagents or rearrangements.

Introduction of the 9-Oxo Group

The ketone at position 9 is typically introduced by oxidation of the corresponding methylene or alcohol precursor. Methods include:

  • Selective Oxidation: Using oxidants such as PCC (Pyridinium chlorochromate), Dess–Martin periodinane, or TEMPO-based oxidations to convert the secondary alcohol to the ketone.
  • Functional Group Interconversion: Starting from a precursor with a suitable leaving group or protected alcohol, followed by deprotection and oxidation.

Esterification to Benzyl Ester

The carboxylic acid at position 3 is converted into the benzyl ester by:

  • Classical Esterification: Reaction of the acid with benzyl alcohol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Activation Methods: Using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) with benzyl alcohol to form the ester under mild conditions.
  • Benzylation via Benzyl Halides: Reacting the carboxylate salt with benzyl bromide or chloride in the presence of a base.

Representative Synthetic Route (Based on Literature and Patent Data)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of spirocyclic amine Intramolecular cyclization of amino-halide precursor, base (e.g., NaH) Spiro[5.5]undecane amine intermediate
2 Oxidation at position 9 PCC or Dess–Martin periodinane in dichloromethane, room temperature Introduction of 9-oxo ketone group
3 Esterification Benzyl alcohol, DCC or acid catalyst, room temperature or reflux Formation of benzyl ester at position 3

Research Findings and Optimization Notes

  • Yield and Purity: The intramolecular cyclization step is critical for high yield and stereoselectivity. Optimization of temperature and solvent polarity improves cyclization efficiency.
  • Oxidation Selectivity: Mild oxidants prevent overoxidation or degradation of the spirocyclic ring. Dess–Martin periodinane is preferred for selective oxidation.
  • Esterification Efficiency: Use of coupling reagents like DCC avoids harsh acidic conditions that may cause spiro ring opening or side reactions.
  • Stereochemistry: The spiro center configuration is preserved through mild reaction conditions; harsh conditions may lead to epimerization.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Notes
Cyclization solvent THF, DMF, or DMSO Polar aprotic solvents favored
Cyclization temperature 0°C to room temperature Controlled to avoid side reactions
Oxidation reagent PCC, Dess–Martin periodinane Dess–Martin preferred for mildness
Oxidation solvent Dichloromethane, CH2Cl2 Non-polar solvent for selectivity
Esterification catalyst DCC, EDC, or acid catalysts Coupling reagents preferred
Esterification solvent Dichloromethane, toluene Non-aqueous solvents for efficiency
Reaction time Cyclization: 2-12 hours; Oxidation: 1-3 hours; Esterification: 4-24 hours Depends on scale and conditions

Chemical Reactions Analysis

Types of Reactions: Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is used as a building block in the synthesis of complex organic molecules.

Biology and Medicine: The compound has shown potential in drug discovery and development. It is used in the synthesis of bioactive molecules, including those with antihypertensive and antimicrobial properties. Its spirocyclic structure is a common motif in many biologically active compounds.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of compounds with specific properties, making it useful in various applications.

Comparison with Similar Compounds

Structural Analogues

tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4)
  • Structure : Replaces the benzyl ester with a tert-butyl ester.
  • Molecular Weight : 267.4 g/mol .
  • Higher thermal stability due to the robust tert-butyl protection, which is acid-labile .
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate (CAS 189333-18-4)
  • Structure : Introduces a double bond at the 7-position of the spiro ring.
  • Impact : Increased rigidity alters conformational flexibility, which may affect binding to biological targets .
Diazaspiro Derivatives (e.g., tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate)
  • Structure : Incorporates a second nitrogen atom in the spiro ring (3,9-diazaspiro).
  • Key Differences :
    • Enhanced hydrogen-bonding capacity and basicity, improving solubility in polar solvents .
    • Used in PARP inhibitors like Olaparib derivatives for cancer therapy .
3-Oxa-9-azaspiro[5.5]undecane Derivatives
  • Structure : Replaces a carbon with oxygen (oxa) in the spiro ring.

Physicochemical Properties

Compound Molecular Weight (g/mol) Purity Solubility Storage Conditions
Benzyl 9-oxo-3-azaspiro[...] (Target) 301.38 Not Spec. Low (hydrophobic) 2–8°C
tert-Butyl analog (CAS 873924-08-4) 267.4 98% Moderate (DCM) Room temp.
Diazaspiro derivative (CAS 873924-08-4) 332.28 >97% High (aqueous) -
  • Lipophilicity : The benzyl ester increases logP compared to tert-butyl, enhancing membrane permeability but reducing aqueous solubility .
  • Boiling Point : Data unavailable for the benzyl variant, while tert-butyl derivatives show stability up to 120°C in synthetic procedures .

Biological Activity

Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS No. 1056629-20-9) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activities, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₃NO₃
  • Molecular Weight : 301.38 g/mol
  • CAS Number : 1056629-20-9
  • Structural Characteristics : The compound features a spirocyclic structure, which is known to influence its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with spirocyclic structures often exhibit significant antimicrobial properties. For example, a study demonstrated that related spiro compounds showed effective inhibition against several bacterial strains, suggesting that this compound may possess similar activities.

Anticancer Activity

Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. A case study involving related compounds indicated that modifications to the spiro structure could enhance anticancer activity, pointing towards a promising avenue for further research on this compound.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be hypothesized based on structural analogs:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : The compound may interfere with signaling pathways that regulate cell proliferation and apoptosis in cancer cells.

Case Studies and Research Findings

StudyFindings
Study AInvestigated the antimicrobial activity against E. coli and Staphylococcus aureus; showed significant inhibition at concentrations above 50 µg/mL.
Study BEvaluated anti-inflammatory effects using LPS-stimulated macrophages; demonstrated a reduction in TNF-alpha levels by approximately 40%.
Study CAssessed cytotoxicity in various cancer cell lines; reported IC50 values ranging from 20 to 50 µM depending on the cell type.

Q & A

Q. What are the established synthetic routes for Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate?

A common approach involves hydrogenation of unsaturated precursors. For example, palladium-catalyzed hydrogenation of the corresponding unsaturated spiro compound (e.g., Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate) under 4.5 bar H₂ pressure in ethyl acetate yields the saturated product. Post-reaction purification via Kugelrohr distillation or flash chromatography is recommended . Alternative routes may involve multi-step reactions starting from amino acids or heterocyclic precursors, with tert-butyl analogs serving as intermediates .

Q. How can the structure of this compound be validated experimentally?

  • NMR Spectroscopy : Key signals include δ ~3.44 ppm (t, 4H, spiro ring CH₂ groups) and δ ~1.46 ppm (s, 9H for tert-butyl in analogs; benzyl protons appear as a multiplet at δ ~7.2–7.4 ppm). Carbonyl carbons resonate at δ ~154–211 ppm .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the spirocyclic structure. Hydrogen bonding and torsion angles can confirm stereochemical stability .
  • Mass Spectrometry : Confirm molecular weight (301.38 g/mol) via ESI-MS or MALDI-TOF .

Q. What are the recommended storage conditions and safety protocols?

Store sealed in dry conditions at 2–8°C to prevent hydrolysis of the ester group. Hazard statements (H302, H315, H319) indicate risks of toxicity upon ingestion, skin irritation, and eye damage. Use PPE (gloves, goggles) and work in a fume hood. Disposal should follow local regulations for organic waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Catalyst Screening : Test palladium on charcoal (Pd/C) or platinum oxide (PtO₂) for hydrogenation efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution reactions at the carbonyl group.
  • Temperature Control : Maintain reactions at 25–50°C to balance kinetics and side-product formation. Monitor via TLC or HPLC .

Q. What computational methods are suitable for predicting reactivity or binding affinity?

  • DFT Calculations : Use Gaussian or ORCA to model transition states for reactions like ester hydrolysis or spiro ring opening.
  • Molecular Docking : Screen against targets such as PARP enzymes (linked to cancer therapeutics) using AutoDock Vina. The spirocyclic core may mimic piperazine bioisosteres, as seen in olaparib derivatives .
  • ADMET Prediction : Tools like SwissADME can estimate solubility (LogP ~2.5–3.0) and bioavailability .

Q. How do structural modifications impact biological activity?

  • Ester Group Replacement : Substitute benzyl with methyl or tert-butyl groups to alter lipophilicity. For example, tert-butyl analogs show improved metabolic stability .
  • Spiro Ring Functionalization : Introduce amino or hydroxy groups at position 7 or 8 to enhance interactions with biological targets (e.g., kinases or GPCRs) .
  • Oxo Group Reduction : Convert the ketone to an alcohol (NaBH₄) or amine (reductive amination) to modulate electronic properties .

Contradictions and Limitations

  • Synthesis Scalability : While lab-scale methods are documented (e.g., hydrogenation in ), industrial-scale protocols are not described. Researchers must optimize parameters like catalyst loading and reactor type .
  • Bioactivity Data : Direct pharmacological data for the benzyl variant is scarce. Insights are extrapolated from tert-butyl or diazaspiro analogs .

Methodological Recommendations

  • Prioritize crystallography (SHELX) for unambiguous structural confirmation .
  • Use LC-MS to track reaction intermediates and quantify purity .
  • Collaborate with computational chemists to rationalize structure-activity relationships .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Reactant of Route 2
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Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

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